An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-N-methylnicotinamide
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-N-methylnicotinamide
Introduction: Bridging Molecular Structure and Biological Function
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of factors. While target affinity is paramount, it is the physicochemical properties of a molecule that dictate its ability to navigate the physiological environment to reach that target. These properties—such as solubility, lipophilicity, and ionization state (pKa)—are the fundamental determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its efficacy and safety.[1][2][3] This guide provides a comprehensive technical overview of the core physicochemical properties of 2,6-Dichloro-N-methylnicotinamide, a substituted nicotinamide derivative. Our focus extends beyond a mere tabulation of data; we delve into the causality behind experimental design and the profound implications of these properties for drug development professionals. By grounding our discussion in authoritative methodologies and interpretive frameworks, this document serves as a practical resource for researchers and scientists working to characterize novel chemical entities.
Section 1: Molecular Profile of 2,6-Dichloro-N-methylnicotinamide
Understanding the foundational structure of a molecule is the first step in predicting its behavior. 2,6-Dichloro-N-methylnicotinamide belongs to the nicotinamide class of compounds, which are characterized by a pyridine ring substituted at the 3-position with a carboxamide group.[4] The specific substitutions—two chlorine atoms on the pyridine ring and a methyl group on the amide nitrogen—are critical in defining its unique physicochemical landscape.
Caption: Molecular Structure of 2,6-Dichloro-N-methylnicotinamide.
Table 1: Key Molecular Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₇H₇Cl₂N₂O | Calculated |
| Molecular Weight | 170.6 g/mol | [5] |
| CAS Number | 54957-84-5 | [5] |
Section 2: Core Physicochemical Properties and Their Significance
The predictive power of medicinal chemistry lies in understanding how a molecule's properties influence its biological performance. For a novel compound like 2,6-Dichloro-N-methylnicotinamide, a full physicochemical profile must be established early to guide optimization and minimize late-stage attrition.[6]
Expert Insight: The lack of extensive public data for this specific compound is not unusual for a novel chemical entity. Therefore, the priority for a research team would be to experimentally determine these values. The following table outlines the critical parameters and their importance, using predicted values where necessary to illustrate the compound's likely profile.
Table 2: Summary of Physicochemical Properties
| Property | Value / Predicted Value | Significance in Drug Development |
| Physical Form | Solid | Influences handling, formulation strategies (e.g., tablets, capsules), and dissolution rates. |
| Melting Point (°C) | Data not available | Indicates purity and crystal lattice stability. A sharp melting point is a key purity indicator. |
| Boiling Point (°C) | Data not available | Relevant for assessing thermal stability during manufacturing and storage. |
| LogP (o/w) | ~1.1 (Predicted) | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and metabolic clearance. A balanced LogP is crucial for oral absorption.[3][7] |
| Aqueous Solubility | Data not available | Essential for absorption. Poor solubility is a major hurdle for oral bioavailability and requires formulation strategies like salt formation or amorphous dispersions.[1] |
| pKa | Data not available | Determines the ionization state at physiological pH (7.4), which profoundly impacts solubility, permeability, and target binding. |
| Hydrogen Bond Donors | 1 | A key parameter in Lipinski's Rule of Five, influencing membrane permeability and target binding interactions.[8] |
| Hydrogen Bond Acceptors | 2 | Affects solubility in water and the strength of interactions with biological targets.[9] |
Section 3: Experimental Determination of Key Parameters
To ensure trustworthiness and reproducibility, standardized protocols must be employed. The following sections detail the methodologies for determining two of the most influential physicochemical properties: solubility and pKa.
Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
Causality: The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[10] Its trustworthiness stems from allowing the system to reach a true thermodynamic equilibrium between the solid and dissolved states of the compound, providing a definitive value for a given medium and temperature. This is distinct from kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated or amorphous states.[11] The choice of 37 °C is to mimic human physiological temperature.[12]
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Media: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8 (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).[12]
-
Compound Addition: Add an excess amount of solid 2,6-Dichloro-N-methylnicotinamide to a known volume of each buffer in a sealed vial. The excess solid should be visually apparent.
-
Equilibration: Place the vials in an orbital shaker or rotator set to a constant temperature of 37 ± 1 °C. Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical self-validating step. Centrifuge the samples at high speed and carefully draw off the supernatant, or filter the suspension using a low-binding filter (e.g., PVDF).
-
Concentration Analysis: Immediately dilute an aliquot of the clear supernatant with mobile phase to prevent precipitation. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]
-
Data Reporting: The solubility is reported in mg/mL or µg/mL for each pH value. The lowest measured solubility across the pH range is used for Biopharmaceutics Classification System (BCS) classification.[12]
Protocol: pKa Determination via Potentiometric Titration
Causality: Potentiometric titration is a robust and direct method for measuring a compound's pKa, the pH at which it is 50% ionized.[13] The method's validity rests on the precise measurement of pH changes as a titrant (a strong acid or base) is added incrementally to a solution of the compound. The inflection point of the resulting titration curve corresponds to the pKa.[14][15] Purging with nitrogen is essential to remove dissolved CO₂, which can form carbonic acid and interfere with the accurate titration of weakly basic or acidic functional groups.
Step-by-Step Methodology:
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) before starting the experiment.[14]
-
Sample Preparation: Accurately weigh and dissolve a known amount of 2,6-Dichloro-N-methylnicotinamide in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds). Maintain a constant ionic strength using a background electrolyte like KCl.[14]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved CO₂.[14]
-
Titration: Place the solution in a temperature-controlled vessel (e.g., 25 °C) with constant stirring. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) using an auto-titrator or a calibrated burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve, where the peak corresponds to the inflection point.[13]
Section 4: Drug-Likeness and Developmental Considerations
The measured and predicted physicochemical properties of 2,6-Dichloro-N-methylnicotinamide can be synthesized to evaluate its "drug-likeness," a concept that helps prioritize candidates with a higher probability of success as orally administered drugs.[16][17]
Analysis via Lipinski's Rule of Five
Lipinski's Rule of Five provides a set of simple guidelines to assess the potential for poor oral absorption or permeation.[8][9] An orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight < 500 Daltons
-
LogP < 5
-
Hydrogen Bond Donors ≤ 5
-
Hydrogen Bond Acceptors ≤ 10
Assessment for 2,6-Dichloro-N-methylnicotinamide:
-
Molecular Weight: 170.6 g/mol (Pass )
-
LogP: ~1.1 (Pass )
-
Hydrogen Bond Donors: 1 (Pass )
-
Hydrogen Bond Acceptors: 2 (Pass )
Implications for ADME
The interplay of these core properties dictates the compound's fate in the body.
Caption: Relationship between Physicochemical Properties and ADME.
-
Absorption: Compliance with Lipinski's rules is promising. However, experimental solubility data is critical. If solubility is low, absorption could be dissolution rate-limited, necessitating formulation work.
-
Distribution: The moderate predicted LogP suggests the compound may effectively cross cell membranes to reach its target tissues without excessively partitioning into fatty tissues, which could otherwise lead to long half-lives and potential toxicity.[7]
-
Metabolism: The N-methyl and aromatic moieties represent potential sites for metabolic transformation by cytochrome P450 enzymes. The dichlorination may influence metabolic stability.
-
Excretion: The ionization state (pKa) and solubility will heavily influence the primary route of excretion, whether it be renal (for more polar compounds) or hepatic.
Conclusion
2,6-Dichloro-N-methylnicotinamide presents a molecular profile that is promising from a drug-likeness perspective, fully adhering to Lipinski's Rule of Five. Its relatively small size and balanced lipophilicity suggest a good foundation for favorable pharmacokinetic properties. However, this in-silico and theoretical analysis must be substantiated by rigorous experimental data. The protocols outlined in this guide for determining thermodynamic solubility and pKa represent the essential next steps in the characterization of this, or any, novel chemical entity. By systematically building a robust physicochemical dataset, drug development professionals can make informed decisions, optimize molecular design, and ultimately increase the probability of advancing safe and effective medicines.
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